1-tert-butyl-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide
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Overview
Description
1-tert-butyl-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with tert-butyl, methylbenzyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems, for example, can be used to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-tert-butyl-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-tert-butyl-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent biological effects . The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(tert-butyl)-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide: A closely related compound with a different position of the carboxamide group.
1-(tert-butyl)-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
1-(tert-butyl)-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-methyl ester: A methyl ester derivative of the compound.
Uniqueness
1-tert-butyl-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold for the development of new molecules with diverse applications .
Properties
IUPAC Name |
1-tert-butyl-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O/c1-11-5-7-12(8-6-11)9-21-15(24)13-10-22-23(16(2,3)4)14(13)17(18,19)20/h5-8,10H,9H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEIEOWNBFXBIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=C2)C(C)(C)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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